Crystal Structure and Solid-State Properties: Isomorphism and Planarity Deviation vs. 1H-Indole-3-carbaldehyde
The crystal structure of 5-methyl-1H-indole-3-carbaldehyde is isomorphous with that of the unsubstituted 1H-indole-3-carbaldehyde, yet exhibits a distinct root-mean-square (r.m.s.) deviation from planarity for all non-hydrogen atoms of 0.0115 Å [1]. While the unsubstituted analog is also largely planar, the introduction of the methyl group creates a slightly altered molecular geometry and significantly influences the intermolecular packing, forming N—H···O hydrogen-bonded chains along the [021] direction and C—H···π interactions that create layered structures [2]. This precise structural characterization provides a quality control benchmark; deviation from these parameters indicates batch-to-batch inconsistency or degradation.
| Evidence Dimension | Crystal packing and molecular planarity |
|---|---|
| Target Compound Data | r.m.s. deviation = 0.0115 Å; orthorhombic, space group Pna21 |
| Comparator Or Baseline | 1H-Indole-3-carbaldehyde (isomorphous, specific r.m.s. deviation data not reported in this reference, but planarity is a key comparative point) |
| Quantified Difference | Isomorphous structure but with distinct crystallographic parameters (e.g., unit cell dimensions) due to methyl substitution. |
| Conditions | Single-crystal X-ray diffraction, T = 296 K |
Why This Matters
For applications requiring consistent solid-state behavior (e.g., formulation, long-term stability studies), the well-defined crystal structure ensures predictable handling and storage properties.
- [1] Ismail, S. S., Khaledi, H., & Ali, H. M. (2012). 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2691. View Source
- [2] Ng, S. W. (2007). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o2732. View Source
